molecular formula C50H52O8P2Ru+2 B1146498 (R)-Rutheniumdiacetate-(DM-SEGPHOS) CAS No. 944450-49-1

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Cat. No.: B1146498
CAS No.: 944450-49-1
M. Wt: 944.0 g/mol
InChI Key: ACKYBTAGKAINOG-UHFFFAOYSA-N
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Description

(R)-Rutheniumdiacetate-(DM-SEGPHOS), also known as (R)-Rutheniumdiacetate-(DM-SEGPHOS), is a useful research compound. Its molecular formula is C50H52O8P2Ru+2 and its molecular weight is 944.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications in Organic Synthesis

Ruthenium complexes modified by (R)-SEGPHOS or (R)-DM-SEGPHOS are pivotal in the diastereo- and enantioselective synthesis of organic compounds. Zbieg et al. (2011) demonstrated the ruthenium-catalyzed hydrohydroxyalkylation of 2-silyl-butadienes, facilitating the synthesis of polyketide natural product analogs with high levels of diastereoselectivity and enantioselectivity (Zbieg, Moran, & Krische, 2011). Similarly, McInturff, Yamaguchi, and Krische (2012) reported on the chiral-anion-dependent inversion of selectivity in carbonyl crotylation, showcasing the flexibility of ruthenium catalysis in organic transformations (McInturff, Yamaguchi, & Krische, 2012).

Enantioselective Synthesis and Hydrogenation

The enantioselective synthesis of chiral compounds is another notable application. Jarava-Barrera et al. (2015) highlighted the efficiency of DM-Segphos copper(I) complexes in the borylation of para-quinone methides, enabling access to chiral monobenzylic and dibenzylic boronic esters (Jarava-Barrera, Parra, López, Cruz-Acosta, Collado-Sanz, Cárdenas, & Tortosa, 2015). Arai, Saruwatari, Isobe, and Ohkuma (2013) developed a ruthenabicyclic complex for the hydrogenation of quinoxalines and benzoxazines, achieving high enantiomeric excesses (Arai, Saruwatari, Isobe, & Ohkuma, 2013).

Material Science and Analytical Applications

In the realm of material science and analytical chemistry, ruthenium complexes find applications in photophysics, electrocatalysis, and spectroscopic analysis. Campagna et al. (2007) discussed the photochemical properties of Ru(II) polypyridine complexes, highlighting their potential in light harvesting and photocatalytic processes (Campagna, Puntoriero, Nastasi, Bergamini, & Balzani, 2007). Jung et al. (2013) explored ruthenium-based nanomaterials on reduced graphene oxide as efficient electrocatalysts for lithium-air batteries (Jung, Jeong, Park, Sun, Scrosati, & Lee, 2013).

Future Directions

The future directions of “®-Rutheniumdiacetate-(DM-SEGPHOS)” could involve its use in more chemical reactions. For instance, it has been used in the enantioselective synthesis of pyrrolidines and pyrrolizidines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (R)-Rutheniumdiacetate-(DM-SEGPHOS) can be achieved through a series of reactions involving the coordination of ruthenium with acetate ligands and the chiral ligand DM-SEGPHOS.", "Starting Materials": [ "Ruthenium trichloride hydrate", "Sodium acetate", "DM-SEGPHOS", "Methanol", "Chloroform" ], "Reaction": [ "1. Dissolve ruthenium trichloride hydrate in methanol to form a solution.", "2. Add sodium acetate to the solution and stir for several hours to form (R)-Rutheniumdiacetate.", "3. Dissolve DM-SEGPHOS in chloroform to form a solution.", "4. Add (R)-Rutheniumdiacetate to the DM-SEGPHOS solution and stir for several hours to form (R)-Rutheniumdiacetate-(DM-SEGPHOS).", "5. Purify the product through column chromatography or recrystallization." ] }

CAS No.

944450-49-1

Molecular Formula

C50H52O8P2Ru+2

Molecular Weight

944.0 g/mol

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4);/q;;;+2

InChI Key

ACKYBTAGKAINOG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru]

Canonical SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2]

Synonyms

(OC-6-22)-Bis(acetato-κO,κO’)[1,1’-(4R)-[4,4’-bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]ruthenium

Origin of Product

United States

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